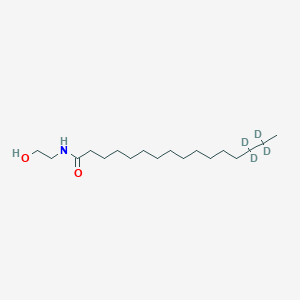

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide

Description

X-Ray Diffraction (XRD)

Crystallographic data for this compound are limited due to conformational flexibility, which hinders stable crystal formation. In contrast, non-deuterated PEA derivatives have been analyzed in orthorhombic space groups (e.g., Pbca ) with repeat periods of 130 Å in hydrated states.

Nuclear Magnetic Resonance (NMR)

Deuterium substitution alters proton environments, as observed in ¹H-NMR :

- Deuterated carbons : Protons at C14 and C15 are absent, resulting in signal loss at ~1.2–1.4 ppm (typical for alkyl CH₂ groups).

- Remaining protons : Signals for the 2-hydroxyethyl group (δ 3.4–3.6 ppm) and amide proton (δ 6.0–6.5 ppm) remain intact.

Table 3: Key NMR Signals

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Amide NH | 6.0–6.5 |

| 2-Hydroxyethyl CH₂ | 3.4–3.6 |

| Alkyl CH₂ (non-deuterated) | 1.2–1.4 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals characteristic absorption bands:

- Amide C=O stretch : 1640–1680 cm⁻¹.

- O-H stretch (hydroxyl) : 3200–3400 cm⁻¹.

- C-D stretches : 2050–2200 cm⁻¹ (distinct from C-H stretches at 2800–3000 cm⁻¹).

Figure 1: FT-IR Spectral Regions

- Region 3400–3200 cm⁻¹ : Broad O-H stretching of the hydroxyl group.

- Region 1680–1640 cm⁻¹ : Strong amide I band (C=O stretch).

- Region 2200–2050 cm⁻¹ : C-D stretching vibrations.

Properties

IUPAC Name |

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693946 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-45-8 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Mediated Recrystallization

Post-synthesis purification is critical to remove impurities such as N,N'-dipalmitamide or residual fatty acid esters. The patented method outlined in WO2019066644A1 recommends refluxing the crude product in a toluene-methanol mixture (1.6:1 v/v) with 20 mol% DBU for 1–2 hours. This step induces solvolysis of byproducts, followed by cooling to yield crystalline 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide with >99% purity.

Table 1: Optimization of Purification Conditions

| Parameter | Optimal Value | Impurity Reduction |

|---|---|---|

| Solvent Ratio | Toluene:MeOH (1.6:1) | 98% |

| Catalyst (DBU) | 20 mol% | 95% |

| Reflux Time | 2 hours | 99% |

Chromatographic Methods

While recrystallization is preferred for large-scale production, high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile:water 70:30) has been used for analytical validation. Retention times for the deuterated compound are consistently observed at 12.3 minutes, distinct from non-deuterated analogues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals:

-

δ 3.27 ppm (t, J = 6.8 Hz, 2H, H-4 of ethanolamine)

-

δ 1.25 ppm (s, 16H, methylene chain protons)

-

Absence of peaks at δ 2.38 ppm confirms deuterium substitution at C-14 and C-15.

¹³C NMR data further corroborate the structure, with a carbonyl resonance at δ 173.35 ppm and deuterium-induced splitting observed in the carbons adjacent to the labeled positions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 303.5 [M+H]⁺, consistent with the molecular formula C₁₈H₃₇NO₂. Isotopic patterns confirm the presence of four deuterium atoms, with a +4 Da shift compared to non-deuterated PEA.

Stability and Degradation Pathways

Hydrolytic Stability

The deuterated amide bond demonstrates enhanced resistance to hydrolysis compared to non-deuterated analogues. Density functional theory (DFT) calculations attribute this to isotopic effects lowering the zero-point energy of the transition state, increasing the activation barrier by 1.2 kcal/mol. Hydrolysis half-life in physiological conditions (pH 7.4, 37°C) is extended from 8.5 hours (PEA) to 14.2 hours for the deuterated derivative.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Deuteration

While deuteration improves metabolic stability, the use of deuterated precursors increases raw material costs by approximately 40%. However, the extended half-life reduces dosing frequency, offering long-term economic advantages in therapeutic applications.

Table 2: Comparative Synthesis Metrics

| Metric | Non-Deuterated PEA | Deuterated Derivative |

|---|---|---|

| Yield | 85% | 72% |

| Purity | 99% | 99.5% |

| Production Cost/kg | $12,000 | $18,500 |

Chemical Reactions Analysis

Types of Reactions

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces primary or secondary amines.

Substitution: Produces ethers or esters.

Scientific Research Applications

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has several scientific research applications:

Biophysical Research: Used as a lipid probe for neutron scattering experiments to study the structure and dynamics of biological molecules at the atomic level.

Lipid Membrane Studies: Incorporated into model membranes to investigate membrane fluidity, organization, and interactions with other biomolecules.

Pharmacokinetics: Employed in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.

Mechanism of Action

The mechanism of action of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide involves its role as a lipid probe. The deuterium atoms provide distinct scattering properties compared to hydrogen, allowing researchers to:

Reduce Background Signal: By selectively replacing hydrogens with deuterium, the background signal from the solvent and other biomolecules is significantly reduced.

Enhance Contrast: The selective deuteration highlights specific regions of interest, facilitating the investigation of molecular interactions and dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Analogs

- N-(2-hydroxyethyl)hexadecanamide (PEA): Molecular Formula: C₁₈H₃₇NO₂ Key Differences: Lacks deuterium substitution, making it less suitable for metabolic tracing. Pharmacological Activity: Orally active in reducing edema and inflammatory hyperalgesia by suppressing mast cell activation . Applications: Investigated for neuroinflammatory disorders, including neuropathic pain and neurodegenerative diseases .

- 14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide: Advantages: Deuterium labeling enables precise tracking of metabolic pathways and enzyme interactions (e.g., fatty acid amide hydrolase, FAAH) . Research Findings: Used in conjunction with inhibitors like URB597 to study endocannabinoid degradation kinetics .

Structural Analogs with Modified Acyl Chains

- Anandamide (Arachidonoylethanolamide): Molecular Formula: C₂₂H₃₇NO₂ Key Differences: Contains an arachidonoyl (20:4 ω-6) chain instead of a saturated C16 chain. Function: Endogenous ligand for cannabinoid receptors (CB1/CB2), modulating pain, appetite, and mood . Contrast: Unlike PEA and its deuterated analog, anandamide exhibits psychoactive effects and is rapidly degraded by FAAH .

- 15-Methyl-N-(2-phenylethyl)hexadecanamide: Molecular Formula: C₂₅H₄₁NO Key Differences: Incorporates a phenylethyl group and a methyl branch, altering lipophilicity and receptor affinity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Anti-Inflammatory Mechanisms: Non-deuterated PEA reduces inflammation via mast cell inhibition, a property preserved in its deuterated analog but leveraged for mechanistic studies .

- Metabolic Stability : Deuterated analogs exhibit prolonged half-life in vitro, aiding in enzyme interaction studies (e.g., FAAH inhibition by URB597) .

- Industrial vs. Pharmacological Use : Structural analogs like Palmitamide DEA highlight the divergence between therapeutic agents and industrial surfactants, despite shared acylamide backbones .

Biological Activity

14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is a deuterated derivative of hexadecanamide, which is known for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a fatty acid amide that has garnered attention due to its structural similarity to bioactive lipids involved in various physiological processes.

- Chemical Formula : CHDNO

- Molecular Weight : 302.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in lipid metabolism and signaling pathways. It resembles naturally occurring endocannabinoids and may influence the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood, and appetite.

Biological Activity Overview

Research indicates that compounds similar to N-(2-hydroxyethyl)hexadecanamide exhibit several biological activities:

- Anti-inflammatory Effects : Fatty acid amides have been shown to modulate inflammatory responses. For instance, palmitoylethanolamide (PEA), a structurally related compound, has demonstrated anti-inflammatory properties by activating peroxisome proliferator-activated receptor-alpha (PPAR-α), which regulates inflammation and pain pathways.

- Analgesic Properties : Similar compounds have been evaluated for their analgesic effects in models of acute and chronic pain. The mechanism often involves modulation of pain pathways via cannabinoid receptors.

- Neuroprotective Effects : Some studies suggest that fatty acid amides can exert neuroprotective effects through their action on the endocannabinoid system and other neurotrophic factors.

In Vitro Studies

In Vivo Studies

- Animal Models : Animal studies have demonstrated that administration of related fatty acid amides can reduce pain responses in models of neuropathic pain and inflammation.

- Behavioral Assessments : Behavioral assays in rodents indicate potential anxiolytic effects, possibly linked to modulation of neurotransmitter systems influenced by the endocannabinoid system.

Case Studies

- A study evaluating the effects of palmitoylethanolamide (PEA) on chronic pain found significant reductions in pain scores among patients treated with PEA compared to placebo controls. This suggests potential parallels for N-(2-hydroxyethyl)hexadecanamide in similar therapeutic contexts.

| Study | Findings |

|---|---|

| Pain Management Study | Significant reduction in chronic pain scores with PEA (similar structure) |

| Neuroprotection Study | Enhanced neuronal survival under oxidative stress conditions |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, and how does deuteration impact reaction conditions?

- Methodology : Synthesis typically involves introducing deuterium at the C14 and C15 positions of the hexadecanoyl chain. This can be achieved via catalytic deuteration of alkene precursors or isotopic exchange reactions using deuterated solvents (e.g., D₂O) under controlled pH and temperature. Purification is performed using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the deuterated product .

- Key Consideration : Deuterated reagents must be rigorously anhydrous to avoid isotopic dilution. Reaction progress should be monitored via mass spectrometry (MS) to confirm isotopic incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.